1,2-Bis(glycidyloxy)benzene
Overview
Description
1,2-Bis(glycidyloxy)benzene is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of two glycidyloxy groups attached to a benzene ring at the 1 and 2 positions. This compound is commonly used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent mechanical properties and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(glycidyloxy)benzene can be synthesized through the reaction of catechol (1,2-dihydroxybenzene) with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products. The final product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(glycidyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or quinones.
Reduction: Reduction reactions can convert the glycidyl groups to hydroxyl groups.
Substitution: The glycidyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst, such as a Lewis acid.
Major Products Formed
Oxidation: Diols or quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted glycidyl ethers.
Scientific Research Applications
1,2-Bis(glycidyloxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymeric materials.
Biology: Employed in the preparation of biocompatible hydrogels for tissue engineering.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Key component in the formulation of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 1,2-Bis(glycidyloxy)benzene primarily involves the reactivity of its glycidyl groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in the cross-linking of polymers, where the compound acts as a bridging agent to enhance the mechanical properties and chemical resistance of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(glycidyloxy)benzene
- 1,4-Bis(glycidyloxy)benzene
- Glycidylamine epoxy resins
Uniqueness
1,2-Bis(glycidyloxy)benzene is unique due to the specific positioning of its glycidyloxy groups, which imparts distinct reactivity and properties compared to its isomers. For example, this compound offers better cross-linking efficiency and mechanical strength in epoxy resin formulations compared to 1,3- and 1,4-isomers .
Properties
IUPAC Name |
2-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-4-12(16-8-10-6-14-10)11(3-1)15-7-9-5-13-9/h1-4,9-10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANYVMWDXJHLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951201 | |
Record name | 2,2'-[1,2-Phenylenebis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2851-82-3 | |
Record name | 2,2′-[1,2-Phenylenebis(oxymethylene)]bis[oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2851-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(glycidyloxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC331271 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-[1,2-Phenylenebis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-bis(2,3-epoxypropoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS(GLYCIDYLOXY)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TOG4404J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.